(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
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Overview
Description
The compound (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dimethylphenyl and trimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Thiazolidine: Used as intermediates in organic synthesis.
Uniqueness
(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and trimethoxyphenyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-12-7-6-8-15(13(12)2)22-20(23)18(28-21(22)27)11-14-9-16(24-3)19(26-5)17(10-14)25-4/h6-11H,1-5H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLYVQTNWDROJ-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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